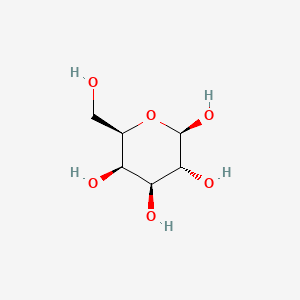

beta-D-galactose

Description

Structure

3D Structure

Properties

IUPAC Name |

(2R,3R,4S,5R,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3+,4+,5-,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQZGKKKJIJFFOK-FPRJBGLDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001015884 | |

| Record name | beta-D-Galactopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001015884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | beta-D-Galactose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003449 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

7296-64-2 | |

| Record name | β-D-Galactopyranose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7296-64-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-D-Galactose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007296642 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | beta-D-Galactopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001015884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | β-D-Galactopyranose | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RQ6K52J67A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | beta-D-Galactose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003449 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Enzymology and Biochemical Pathways of β D Galactose Metabolism

The Leloir Pathway: Central Catabolic Route for β-D-Galactose

The Leloir pathway, named after its discoverer Luis Federico Leloir, represents the principal metabolic cascade for the conversion of galactose into glucose-1-phosphate, a key intermediate that can enter glycolysis. themedicalbiochemistrypage.orgtuscany-diet.net This pathway is a four-step enzymatic process that effectively transforms the stereoisomer of glucose into a readily usable form for energy extraction. tuscany-diet.netwikipedia.org The reactions of the Leloir pathway, with the exception of the initial phosphorylation, are reversible, allowing for the interconversion of glucose and galactose based on the cell's metabolic requirements. tuscany-diet.net

Galactose Mutarotase (B13386317) (GALM): Anomeric Interconversion of β-D-Galactose to α-D-Galactose

The journey of β-D-galactose through the Leloir pathway begins with its conversion to its anomer, α-D-galactose. This crucial first step is catalyzed by the enzyme galactose mutarotase (GALM), also known as aldose 1-epimerase. wikipedia.orgwikipedia.org The α-anomer is the specific substrate recognized by the subsequent enzyme in the pathway, galactokinase. taylorandfrancis.com GALM facilitates the equilibrium between the two anomeric forms, ensuring a continuous supply of α-D-galactose for the downstream reactions. uniprot.org This enzyme is not exclusively specific to galactose and can also act on other hexose (B10828440) sugars like glucose. uniprot.orggenecards.org

The catalytic mechanism of GALM involves key amino acid residues within its active site. In human GALM, Glutamate (B1630785) 304 acts as a Brønsted-Lowry base, abstracting a proton, while Histidine 170 functions as a Brønsted-Lowry acid, donating a proton to facilitate the interconversion. wikipedia.org

Table 1: Overview of Galactose Mutarotase (GALM)

| Feature | Description |

|---|---|

| Gene Name | GALM wikipedia.org |

| Enzyme Commission (EC) Number | 5.1.3.3 tuscany-diet.net |

| Function | Catalyzes the reversible conversion of β-D-galactose to α-D-galactose. wikipedia.orgwikipedia.org |

| Significance | First committed step in the Leloir pathway, providing the active anomer for subsequent phosphorylation. wikipedia.orgnih.gov |

| Catalytic Residues (Human) | Glu 304 (base), His 170 (acid) wikipedia.org |

Galactokinase (GALK): Phosphorylation of α-D-Galactose to Galactose-1-Phosphate

Once α-D-galactose is formed, it undergoes phosphorylation in an irreversible reaction catalyzed by galactokinase (GALK). tuscany-diet.net This enzyme transfers a phosphate (B84403) group from an ATP molecule to the C1 position of α-D-galactose, yielding galactose-1-phosphate and ADP. wikipedia.orgcreative-enzymes.com This phosphorylation step is critical as it traps the sugar within the cell and primes it for the subsequent enzymatic reactions. wikipedia.org

GALK belongs to the GHMP superfamily of kinases and is distinct from the sugar kinase family that includes hexokinase. wikipedia.orgcreative-enzymes.com While galactokinases from different species exhibit varying substrate specificities, human GALK can phosphorylate 2-deoxy-D-galactose in addition to its primary substrate. wikipedia.orgcreative-enzymes.com

Table 2: Overview of Galactokinase (GALK)

| Feature | Description |

|---|---|

| Gene Name | GALK1 themedicalbiochemistrypage.org |

| Enzyme Commission (EC) Number | 2.7.1.6 tuscany-diet.net |

| Reaction | α-D-Galactose + ATP → Galactose-1-phosphate + ADP creative-enzymes.com |

| Significance | Irreversible and committing step in the Leloir pathway. tuscany-diet.net |

| Substrate Specificity | Primarily α-D-galactose; can also phosphorylate 2-deoxy-D-galactose in humans. wikipedia.org |

Galactose-1-Phosphate Uridylyltransferase (GALT): UMP Group Transfer and UDP-Galactose Formation

The third step in the Leloir pathway involves the enzyme galactose-1-phosphate uridylyltransferase (GALT). tuscany-diet.net GALT catalyzes the transfer of a UMP (uridine monophosphate) group from UDP-glucose to galactose-1-phosphate. wikipedia.orgwikipedia.org This reaction produces UDP-galactose and glucose-1-phosphate. wikipedia.orgmedlineplus.gov The mechanism of GALT is a double displacement, or "ping-pong," mechanism, where the enzyme forms a covalent intermediate with UMP before transferring it to the galactose-1-phosphate. researchgate.netwikipedia.org

This reaction is central to the pathway as it directly links galactose metabolism to glucose metabolism through the formation of glucose-1-phosphate. medlineplus.gov

Table 3: Overview of Galactose-1-Phosphate Uridylyltransferase (GALT)

| Feature | Description |

|---|---|

| Gene Name | GALT medlineplus.gov |

| Enzyme Commission (EC) Number | 2.7.7.12 tuscany-diet.netwikipedia.org |

| Reaction | Galactose-1-phosphate + UDP-glucose ⇌ UDP-galactose + Glucose-1-phosphate medlineplus.gov |

| Significance | Connects galactose and glucose metabolism. medlineplus.gov |

| Mechanism | Ping-pong bi-bi kinetics with a double displacement mechanism. wikipedia.org |

UDP-Galactose 4'-Epimerase (GALE): Interconversion of UDP-Galactose and UDP-Glucose

The final enzyme of the Leloir pathway is UDP-galactose 4'-epimerase (GALE). tuscany-diet.netwikipedia.org GALE catalyzes the reversible interconversion of UDP-galactose and UDP-glucose by inverting the stereochemistry at the C4 position of the galactose moiety. wikipedia.orgnih.gov This reaction is crucial for two main reasons: it regenerates UDP-glucose, which is required for the GALT reaction to continue, and it provides a mechanism for the de novo synthesis of UDP-galactose from glucose when dietary galactose is limited. wikipedia.orgwikipedia.orgnih.gov GALE requires the cofactor NAD+ for its catalytic activity. wikipedia.orgproteopedia.org

In humans, GALE also plays a role in the metabolism of N-acetylated sugars, interconverting UDP-N-acetylgalactosamine and UDP-N-acetylglucosamine. nih.gov

Table 4: Overview of UDP-Galactose 4'-Epimerase (GALE)

| Feature | Description |

|---|---|

| Gene Name | GALE themedicalbiochemistrypage.org |

| Enzyme Commission (EC) Number | 5.1.3.2 tuscany-diet.net |

| Reaction | UDP-galactose ⇌ UDP-glucose wikipedia.orgnih.gov |

| Significance | Regenerates UDP-glucose for the GALT reaction and allows for the synthesis of UDP-galactose from glucose. wikipedia.orgnih.gov |

| Cofactor | NAD+ wikipedia.orgproteopedia.org |

Alternative Metabolic Pathways Involving β-D-Galactose

While the Leloir pathway is the primary route for galactose catabolism, alternative pathways exist. These pathways are generally considered minor under normal physiological conditions but can become more significant in certain contexts. themedicalbiochemistrypage.org

β-D-Galactose 6-Phosphate Metabolism

An alternative route for galactose metabolism involves the phosphorylation of galactose at the C6 position, forming β-D-galactose 6-phosphate. ontosight.ainih.gov This pathway, known as the tagatose-6-phosphate pathway, has been identified in various bacteria. nih.govplos.org In this pathway, lactose (B1674315) is first transported and phosphorylated to lactose-6-phosphate. nih.govplos.org This is then hydrolyzed by β-galactosidase to yield glucose and D-galactose-6-phosphate (Gal6P). nih.govplos.org

The subsequent steps involve the isomerization of Gal6P to tagatose-6-phosphate by galactose-6-phosphate (B1197297) isomerase, followed by phosphorylation to tagatose-1,6-bisphosphate, and finally cleavage by an aldolase (B8822740) into dihydroxyacetone phosphate and glyceraldehyde-3-phosphate, which are intermediates of glycolysis. nih.govplos.org

Table 5: Key Enzymes in the Tagatose-6-Phosphate Pathway

| Enzyme | Function |

|---|---|

| β-Galactosidase | Hydrolyzes lactose-6-phosphate to glucose and D-galactose-6-phosphate. nih.govplos.org |

| Galactose-6-phosphate isomerase (LacAB) | Isomerizes D-galactose-6-phosphate to D-tagatose-6-phosphate. nih.govplos.org |

| Tagatose-6-phosphate kinase (LacC) | Phosphorylates D-tagatose-6-phosphate to D-tagatose-1,6-bisphosphate. nih.govplos.org |

| Tagatose-1,6-bisphosphate aldolase (LacD) | Cleaves D-tagatose-1,6-bisphosphate into dihydroxyacetone phosphate and D-glyceraldehyde-3-phosphate. nih.govplos.org |

De Ley-Doudoroff Pathway for Galactose Catabolism

The De Ley-Doudoroff pathway represents an alternative route for galactose catabolism in some bacteria, distinct from the more common Leloir pathway. d-nb.infooup.com This pathway mirrors the Entner-Doudoroff pathway for glucose metabolism, ultimately converting galactose into pyruvate (B1213749) and glyceraldehyde-3-phosphate. d-nb.inforesearchgate.net

The initial step in this pathway involves the oxidation of D-galactose to D-galactono-1,5-lactone, a reaction catalyzed by D-galactose dehydrogenase. asm.orgnih.gov This lactone is then hydrolyzed to D-galactonate. Following this, galactonate is dehydrated to form 2-keto-3-deoxy-D-galactonate (KDG). asm.orgresearchgate.net KDG is subsequently phosphorylated to 2-keto-3-deoxy-6-phosphogalactonate (KDPG). researchgate.netoup.com The final step involves the cleavage of KDPG by KDPG aldolase, yielding the central metabolites pyruvate and glyceraldehyde-3-phosphate. asm.orgresearchgate.netoup.com

In some organisms, like Azotobacter vinelandii, this pathway is the primary route for galactose utilization, as they lack the key enzymes of the Leloir pathway, such as galactokinase. asm.org The enzymes of the De Ley-Doudoroff pathway, such as galactose dehydrogenase, are often inducible by the presence of galactose. oup.com

Polyol Pathway: Aldose Reductase-Mediated Reduction to Galactitol

The polyol pathway provides an alternative metabolic fate for galactose, particularly when the Leloir pathway is impaired or saturated. mdpi.com The key enzyme in this pathway is aldose reductase, a cytosolic NADPH-dependent oxidoreductase. wikipedia.orgnih.gov Aldose reductase catalyzes the reduction of the aldehyde group of various monosaccharides, including galactose, to their corresponding sugar alcohols (polyols). wikipedia.orgnih.gov

In the case of galactose, aldose reductase mediates its reduction to galactitol (also known as dulcitol). mdpi.comnih.govaao.org This reaction utilizes NADPH as a cofactor. wikipedia.orgaao.org Unlike sorbitol, the product of glucose reduction in the polyol pathway, galactitol is a poor substrate for the subsequent enzyme, sorbitol dehydrogenase. mdpi.comwikipedia.orgnih.gov Consequently, galactitol cannot be readily metabolized further and tends to accumulate within cells. mdpi.comnih.govtaylorandfrancis.com This accumulation can lead to osmotic stress and has been implicated in the pathophysiology of certain conditions. mdpi.comtaylorandfrancis.com Aldose reductase has a higher affinity for galactose compared to glucose, leading to a more significant accumulation of galactitol from galactose. nih.gov

Enzymatic Reactions and Kinetic Properties Related to β-D-Galactose

The metabolism of β-D-galactose is critically dependent on the action of specific enzymes that recognize and process this sugar. The following sections detail the function and characteristics of β-galactosidase, a key enzyme in this process.

β-Galactosidase (Lactase): Hydrolysis of β-D-Galactosides

β-Galactosidase (EC 3.2.1.23), commonly known as lactase, is a glycoside hydrolase enzyme that plays a crucial role in the initial breakdown of larger carbohydrates containing galactose. wikipedia.orgtaylorandfrancis.com Its primary function is to catalyze the hydrolysis of terminal non-reducing β-D-galactose residues from β-D-galactosides. wikipedia.orghelierscientific.comresearchgate.net This enzymatic action cleaves the β-glycosidic bond, releasing galactose. wikipedia.orghelierscientific.com

Catalytic Mechanism and Active Site Features (e.g., Nucleophilic Displacement, Transition States)

The catalytic mechanism of β-galactosidase is a well-studied example of a retaining two-step, double-displacement reaction. academie-sciences.frresearchgate.netresearchgate.net This process involves the formation of a covalent glycosyl-enzyme intermediate. researchgate.netnih.gov

The active site of β-galactosidase, particularly the well-characterized enzyme from E. coli, resides within a deep pit of the third of its five domains, which has a TIM (triose phosphate isomerase) barrel structure. nih.govwikidoc.org Key to catalysis are two critical glutamate residues. nih.gov The reaction proceeds as follows:

Galactosylation: A nucleophilic glutamate residue (Glu537 in E. coli β-galactosidase) attacks the anomeric carbon of the galactose moiety of the substrate. academie-sciences.frnih.gov This results in the formation of a covalent bond between galactose and the enzyme, releasing the aglycone portion of the substrate. researchgate.netnih.gov This step proceeds through a transition state. nih.gov

Degalactosylation: The covalent enzyme-galactose intermediate is then attacked by a nucleophile. researchgate.net If the nucleophile is a water molecule, the result is hydrolysis, and galactose is released from the enzyme. nih.gov Alternatively, if another sugar molecule with a hydroxyl group acts as the acceptor, a new glycosidic bond is formed in a process called transgalactosylation. researchgate.netnih.gov

The active site also features shallow and deep binding modes for the substrate. nih.govwikidoc.org The substrate initially binds to the shallow site and then moves deeper into the active site for the catalytic reaction to occur. nih.gov The structure of the active site is contributed by elements from different subunits of the tetrameric enzyme, making the quaternary structure essential for its function. wikipedia.orgwikidoc.org

Substrate Specificity for Terminal Non-Reducing β-D-Galactose Residues

β-Galactosidase exhibits a high degree of specificity for the galactose moiety of its substrates. academie-sciences.fr It specifically recognizes and cleaves terminal, non-reducing β-D-galactose residues linked via β1→3, β1→4, or β1→6 glycosidic bonds. nih.govresearchgate.netmdpi.com While the enzyme is quite strict regarding the galactosyl portion, it can accommodate a wide variety of aglycones (the non-sugar part of the glycoside). academie-sciences.fr This promiscuity allows it to hydrolyze a range of β-D-galactopyranosides. academie-sciences.fr

The enzyme can also cleave other glycosides, such as fucosides and arabinosides, but at a much-reduced rate. wikipedia.orgwikidoc.org The specificity for terminal β-D-galactose is crucial for its biological role in breaking down complex carbohydrates to make galactose available for metabolic pathways.

Enzyme Kinetics Parameters (e.g., Michaelis-Menten constant (Km), Maximal Velocity (Vmax))

The catalytic efficiency of β-galactosidase can be described by the Michaelis-Menten kinetic model. nih.govacs.org The Michaelis-Menten constant (Km) and the maximal velocity (Vmax) are key parameters that characterize the enzyme's activity under specific conditions. Km represents the substrate concentration at which the reaction rate is half of Vmax and is an inverse measure of the enzyme's affinity for its substrate. Vmax is the maximum rate of the reaction when the enzyme is saturated with the substrate.

The kinetic parameters of β-galactosidase can vary depending on the source of the enzyme, the specific substrate used (e.g., lactose or synthetic substrates like o-nitrophenyl-β-D-galactopyranoside - ONPG), pH, and temperature. spandidos-publications.comnih.govpjlss.edu.pk

Table 1: Michaelis-Menten (Km) and Maximal Velocity (Vmax) Values for β-Galactosidase from Various Sources

| Enzyme Source | Substrate | Km (mM) | Vmax (units) | Reference |

| Lactiplantibacillus plantarum GV54 | ONPG | 27.38 | 0.26 U/min | spandidos-publications.com |

| Lactobacillus plantarum HF571129 | ONPG | 6.64 | 147.5 µmol min⁻¹ mg⁻¹ | nih.gov |

| Lactobacillus plantarum HF571129 | Lactose | 23.28 | 10.88 µmol min⁻¹ mg⁻¹ | nih.gov |

| Aspergillus oryzae | ONPG | 0.80 | 0.086 A/min | pjlss.edu.pk |

| Lactobacillus acidophilus | p-NPG | 0.26 | 270.27 µmol/min | clausiuspress.com |

| Lactobacillus acidophilus ATCC 4356 | ONPG | 0.44 | 25.64 mM/h | ni.ac.rs |

| Lactobacillus acidophilus ATCC 4356 | Lactose | 3.79 | 3.10 mM/h | ni.ac.rs |

Metal Ion Requirements for Optimal Activity (e.g., K+, Mg2+)

The catalytic efficiency of several enzymes involved in β-D-galactose metabolism is critically dependent on the presence of specific metal ions. These cations can act as cofactors, stabilizing enzyme structure or directly participating in the catalytic reaction.

For instance, β-galactosidase, an enzyme that hydrolyzes the β-glycosidic bond in lactose to yield galactose and glucose, requires both monovalent and divalent cations for full activity. nih.gov The presence of ions such as sodium (Na⁺) or potassium (K⁺), along with magnesium (Mg²⁺), is crucial for both substrate binding and the subsequent catalytic reaction. nih.govbeilstein-institut.de Specifically, the well-studied β-galactosidase from Escherichia coli binds two Mg²⁺ ions per monomer, which are considered the physiological ions for maximal catalytic efficiency. unesp.br The requirement for Mg²⁺ is also noted for the stability of β-galactosidase from Kluyveromyces lactis and Bacillus sp. scholarsresearchlibrary.comresearchgate.net

In contrast, the activity of galactose dehydrogenase can be significantly hindered by the presence of other divalent metal ions. Heavy metal ions such as copper (Cu²⁺), zinc (Zn²⁺), and iron (Fe²⁺) have been shown to be strong inhibitors of this enzyme's activity. researchgate.net

The table below summarizes the metal ion requirements and effects for key enzymes in β-D-galactose metabolism.

| Enzyme | Metal Ion | Role/Effect |

| β-Galactosidase | K⁺, Na⁺ | Activator; important for binding and reactivity. nih.govbeilstein-institut.de |

| Mg²⁺ | Activator; crucial for maximal catalytic efficiency and enzyme stability. nih.govunesp.brscholarsresearchlibrary.comresearchgate.net | |

| Galactose Dehydrogenase | Cu²⁺, Zn²⁺, Fe²⁺ | Inhibitor. researchgate.net |

Allosteric Regulation and Enzyme Inhibition

Enzymatic activity within the β-D-galactose metabolic pathway is tightly controlled through various regulatory mechanisms, including allosteric regulation and enzyme inhibition. These processes ensure that the metabolic flux is adjusted according to the cell's needs.

Allosteric regulation involves the binding of a molecule to a site on the enzyme other than the active site, causing a conformational change that either activates or inhibits the enzyme. libretexts.org A classic example of inhibition in this pathway is the feedback inhibition of galactose dehydrogenase. The product of the reaction it catalyzes, NADH, acts as a strong competitive inhibitor, binding to the enzyme and preventing further substrate conversion. researchgate.net This is a direct and rapid mechanism to control the rate of galactose oxidation.

In bacteria like E. coli, the expression of genes for galactose transport and metabolism is controlled by repressor proteins such as GalR and GalS. nih.gov D-galactose itself acts as an inducer by binding to these repressors. This binding is an allosteric interaction that causes the repressor to detach from the DNA, allowing the transcription of the galactose-metabolizing enzymes to proceed. nih.govasm.org Both α-D-galactose and β-D-galactose are capable of inducing the operon with similar efficiency. asm.org This form of regulation allows the cell to respond to the availability of galactose in its environment.

Feedback inhibition is a common and efficient mechanism for controlling metabolic pathways, allowing for nearly instantaneous control over the biochemical flux, independent of slower processes like transcription and translation. acs.org

Galactose Dehydrogenase Activity and Specificity

Galactose dehydrogenase (EC 1.1.1.48) is a key enzyme that catalyzes the oxidation of D-galactose. In this reaction, the hydroxyl group on the anomeric carbon of β-D-galactose is oxidized to a carbonyl group, forming D-galactono-γ-lactone. sigmaaldrich.com This reaction is coupled with the reduction of a nicotinamide (B372718) adenine (B156593) dinucleotide coenzyme. The enzyme can utilize either NAD⁺ or NADP⁺, though it exhibits a significantly higher relative rate with NAD⁺. researchgate.netsigmaaldrich.com

The enzyme displays a broad pH optimum, functioning most effectively in the alkaline range, typically between pH 8.0 and 9.5, with the exact optimum depending on the buffer used. sigmaaldrich.com The oxidation of D-galactose to D-galactono-γ-lactone is highly favored at alkaline pH. sigmaaldrich.com

Galactose dehydrogenase exhibits a notable degree of substrate specificity. While its primary substrate is D-galactose, it can also oxidize other sugars such as D-fucose and L-arabinose, albeit with different efficiencies. sigmaaldrich.commegazyme.com However, it does not act on a range of other sugars, including L-galactose, D-glucose, D-arabinose, L-fucose, and D-ribose, highlighting its specific structural requirements for substrate binding. sigmaaldrich.com

The table below details the substrate specificity of galactose dehydrogenase from Pseudomonas fluorescens.

| Substrate | Relative Rate |

| D-galactose | 1.00 |

| L-arabinose | 0.47 |

| D-fucose | 1.05 |

| 2-deoxy-D-galactose | 0.27 |

| 2-amino-2-deoxy-D-galactose | 0.02 |

Data based on a relative rate where D-galactose is 1.00. sigmaaldrich.com

Biosynthesis and Endogenous Formation of β-D-Galactose

The body can produce β-D-galactose endogenously through several pathways, ensuring its availability for critical biological functions even in the absence of dietary intake.

Hexoneogenesis and De Novo Synthesis from Smaller Molecules

The human body, particularly the mammary gland during lactation, is capable of synthesizing galactose de novo from smaller molecules in a process termed hexoneogenesis. biologyonline.comwikipedia.orgnih.gov This pathway is distinct from gluconeogenesis and provides a source of both the glucose and galactose moieties required for lactose synthesis. oup.comoup.com

Studies have shown that during periods of fasting, hexoneogenesis can account for up to 40% of the carbon in lactose. nih.govoup.com Research using stable isotope tracers has identified glycerol (B35011) as a significant precursor for hexoneogenesis in the mammary gland. nih.gov Interestingly, glycerol contributes more substantially to the de novo synthesis of the galactose moiety of lactose compared to the glucose moiety. nih.gov Other small molecules like acetate (B1210297) may also serve as carbon sources for this process. wikipedia.org

Endogenous Production as Part of Glycolipids and Glycoproteins

A significant source of endogenous galactose arises from the natural metabolic turnover of complex carbohydrates, specifically glycoproteins and glycolipids. nih.govarborassays.combiologynotesonline.com These macromolecules are integral components of cell membranes and play crucial roles in cell signaling and recognition.

The synthesis of these complex molecules involves the enzymatic transfer of galactose from a nucleotide sugar donor, UDP-galactose, to a growing polypeptide or lipid chain. nih.govbiologynotesonline.com The anomeric configuration of the galactose incorporated into these glycoconjugates is highly specific. asm.orgresearchgate.net As these glycoproteins and glycolipids are degraded as part of their natural life cycle, their constituent monosaccharides, including galactose, are released and can re-enter metabolic pathways. It is estimated that an adult can produce up to 2 grams of galactose per day through these endogenous processes. nih.govarborassays.com

Role in Lactation-Specific Lactose Synthesis

β-D-Galactose plays an indispensable role in lactation as a direct precursor for the synthesis of lactose, the primary carbohydrate in milk. mdpi.com Lactose is a disaccharide composed of one molecule of β-D-galactose and one molecule of glucose, linked by a β-1,4 glycosidic bond. slu.se

The synthesis of lactose occurs exclusively in the Golgi apparatus of mammary epithelial cells and is catalyzed by the enzyme complex lactose synthase. slu.senih.gov This complex consists of two protein components: β-1,4-galactosyltransferase (a constitutively expressed enzyme) and α-lactalbumin (a protein whose expression is induced during lactation). nih.govresearchgate.net The α-lactalbumin component modifies the specificity of β-1,4-galactosyltransferase, lowering its Km for glucose and enabling the efficient synthesis of lactose. nih.gov

The galactose required for lactose synthesis is provided in the form of UDP-galactose. This UDP-galactose is transported into the Golgi lumen, where it combines with free glucose to form lactose. slu.se The mammary gland's demand for galactose during lactation is substantial, and it is met by both the direct uptake of galactose from the plasma and the de novo synthesis of galactose via hexoneogenesis. wikipedia.orgoup.com

Molecular Basis of Genetic Disorders of β D Galactose Metabolism

Congenital Galactosemias: Deficiencies in the Leloir Pathway Enzymes

The Leloir pathway involves a series of four key enzymes that facilitate the conversion of galactose into glucose-1-phosphate. nih.gov Genetic mutations leading to a deficiency in any of these enzymes result in a specific type of galactosemia. taylorandfrancis.comresearchgate.net These disorders are inherited in an autosomal recessive manner, meaning an individual must inherit two copies of the defective gene, one from each parent, to be affected. bredagenetics.comwikipedia.org

Type I Galactosemia (Classic Galactosemia) due to GALT Deficiency

Classic galactosemia, or Type I, is the most common and severe form of the disorder, caused by mutations in the GALT gene. mdpi.commedlineplus.gov This gene, located on chromosome 9p13, provides instructions for making the enzyme galactose-1-phosphate uridylyltransferase (GALT). mdpi.comd-nb.info The GALT enzyme is crucial for converting galactose-1-phosphate and UDP-glucose into glucose-1-phosphate and UDP-galactose. eyewiki.orgnih.gov

Over 300 mutations in the GALT gene have been identified, with the majority being missense changes. nih.govresearchgate.net These mutations can lead to a complete or near-complete loss of GALT enzyme activity. researchgate.net The severity of the disease often correlates with the residual enzyme activity; classic galactosemia is associated with less than 1% residual activity, while clinical variants may have between 1% and 10%. bredagenetics.com

One of the most prevalent mutations in individuals of European descent is the Q188R variant, which affects a residue near the active site and the dimer interface of the enzyme. researchgate.netturkarchpediatr.org Another common variant, particularly in European populations, is K285N. researchgate.net In individuals of African origin, the S135L mutation is frequently observed. d-nb.info A significant 5.5 kb deletion in the GALT gene is strongly associated with the Ashkenazi Jewish population. mdpi.com

Type II Galactosemia due to GALK Deficiency

Type II galactosemia is a result of mutations in the GALK1 gene, which codes for the enzyme galactokinase (GALK). researchgate.netmedlineplus.gov This enzyme is responsible for the initial step in the Leloir pathway: the phosphorylation of α-D-galactose to galactose-1-phosphate. taylorandfrancis.compreventiongenetics.com The GALK1 gene is located on chromosome 17q25. mdpi.com

Deficiency in GALK activity leads to the accumulation of galactose in the body. preventiongenetics.com While generally considered less severe than classic galactosemia, the primary clinical manifestation of Type II galactosemia is the development of cataracts. mdpi.commedlineplus.gov Over 35 causative variants in the GALK1 gene have been reported, with the majority being missense mutations. preventiongenetics.com

Type III Galactosemia due to GALE Deficiency

Type III galactosemia is caused by mutations in the GALE gene, located on chromosome 1p36. mdpi.com This gene encodes the enzyme UDP-galactose 4'-epimerase (GALE), which catalyzes the final step of the Leloir pathway, converting UDP-galactose to UDP-glucose. eyewiki.orgwikipedia.org

GALE deficiency presents as a spectrum of disorders, categorized into three forms: peripheral, intermediate, and generalized. nih.gov

Peripheral GALE deficiency is the mildest form, with the enzyme deficiency restricted to red and white blood cells. preventiongenetics.com Individuals are often asymptomatic. bredagenetics.com

Intermediate GALE deficiency also shows deficient enzyme activity in blood cells, with other tissues having less than 50% of normal activity. nih.gov

Generalized GALE deficiency is the most severe form, with profoundly decreased enzyme activity in all tissues. nih.govpreventiongenetics.com This form can lead to symptoms similar to classic galactosemia, including liver and kidney problems, and intellectual disability. eyewiki.orgmedlineplus.gov

Functional analyses of mutant GALE enzymes suggest that reduced catalytic efficiency and increased susceptibility to protein degradation are key factors in the disease. wikipedia.org

Type IV Galactosemia due to GALM Deficiency

The most recently identified form, Type IV galactosemia, is caused by mutations in the GALM gene. researchgate.netnih.gov This gene encodes galactose mutarotase (B13386317) (GALM), the enzyme that catalyzes the conversion of β-D-galactose to α-D-galactose, the form recognized by galactokinase. taylorandfrancis.comsci-hub.se

Mutations in the GALM gene, including frameshift, missense, and premature termination mutations, lead to reduced GALM activity. sci-hub.secapes.gov.br To date, no mutations have been found that directly impact the active site of the enzyme, suggesting that the associated changes likely affect the enzyme's stability and folding. sci-hub.se The clinical presentation of Type IV galactosemia is similar to Type II, with the primary symptom being early-onset cataracts. nih.govresearchgate.net

Interactive Data Table: Overview of Congenital Galactosemias

| Galactosemia Type | Deficient Enzyme | Gene | Chromosomal Location | Primary Accumulated Metabolite |

| Type I (Classic) | Galactose-1-Phosphate Uridylyltransferase (GALT) | GALT | 9p13 | Galactose-1-Phosphate |

| Type II | Galactokinase (GALK) | GALK1 | 17q25 | Galactose |

| Type III | UDP-Galactose 4'-Epimerase (GALE) | GALE | 1p36 | Galactose-1-Phosphate, UDP-Galactose |

| Type IV | Galactose Mutarotase (GALM) | GALM | β-D-Galactose |

Biochemical Pathophysiology of Accumulating Metabolites

The enzymatic blocks in the Leloir pathway lead to the accumulation of specific metabolites, which are central to the pathophysiology of galactosemias.

Cellular Accumulation of Galactose-1-Phosphate

In both Type I and the severe generalized form of Type III galactosemia, the primary accumulating metabolite is galactose-1-phosphate. researchgate.netpreventiongenetics.comrlbuht.nhs.uk The buildup of this compound is considered a key pathogenic agent. nih.gov

Two main hypotheses have been proposed to explain the toxicity of galactose-1-phosphate. scielo.br The first suggests that the high levels of galactose-1-phosphate lead to the sequestration of phosphate (B84403), affecting other essential phosphorylation-dependent processes. nih.govscielo.br The second, and more supported hypothesis, posits that galactose-1-phosphate inhibits key enzymes involved in glucose metabolism, such as glucose-6-phosphate dehydrogenase and phosphoglucomutase. nih.govscielo.br This inhibition can disrupt energy production and other critical cellular functions. scielo.br

Furthermore, elevated galactose-1-phosphate levels may interfere with the synthesis of glycoproteins and glycolipids by inhibiting galactosyltransferases, contributing to the long-term complications seen in galactosemia. scielo.br Studies have shown that the accumulation of galactose-1-phosphate is a result of both low GALT activity and the lack of product inhibition by galactose-1-phosphate on the GALK1 enzyme, creating a cycle of continuous production. nih.gov

Formation and Biological Impact of Galactitol and D-Galactonate

When cellular galactose levels are excessively high due to a blockage in the Leloir pathway, two major alternative metabolic routes become significant: the polyol pathway and an oxidative pathway. nih.govru.nl

Formation of Galactitol: The enzyme aldose reductase, the first enzyme in the polyol pathway, reduces excess galactose to its sugar alcohol, galactitol (also known as dulcitol). nih.govresearchgate.net This reaction is dependent on the cofactor NADPH. wikipedia.org Under normal physiological conditions, this pathway is not a major route for galactose metabolism, but in disorders like classic galactosemia, it becomes a key pathway for galactose disposition. nih.govoup.com

Biological Impact of Galactitol: Galactitol is a highly problematic metabolite for several reasons. Unlike glucose-derived sorbitol, galactitol is a poor substrate for the subsequent enzyme in the polyol pathway and cannot be easily metabolized further. nih.govwikipedia.org Furthermore, it does not readily diffuse across cell membranes. nih.gov This leads to its intracellular accumulation, particularly in tissues with high aldose reductase activity, such as the lens of the eye. nih.govavma.org

The primary impact of galactitol accumulation is osmotic stress. longdom.org The buildup of this sugar alcohol inside cells creates a hyperosmotic environment, drawing water into the cell and causing swelling, cellular stress, and ultimately, apoptosis (cell death). nih.govmdpi.com This osmotic disruption is the principal mechanism behind the formation of cataracts, a hallmark symptom in patients with deficiencies in the enzymes GALT (galactose-1-phosphate uridylyltransferase) and GALK (galactokinase). nih.govtaylorandfrancis.com Beyond the lens, galactitol accumulation in nervous tissues may contribute to neurological symptoms, and its presence in the brain has been linked to cerebral edema. nih.govlongdom.orgmdpi.com

Formation of D-Galactonate: A second alternative pathway involves the oxidation of galactose. The enzyme galactose dehydrogenase converts galactose into galactonolactone, which is then hydrolyzed, either spontaneously or enzymatically, to form D-galactonate (D-galactonic acid). nih.gov

Biological Impact of D-Galactonate: The role of D-galactonate in the pathology of galactosemia is less defined than that of galactitol, and its toxicity is debated. dovepress.comnih.gov D-galactonate can be metabolized further and enter the pentose (B10789219) phosphate pathway or be excreted in the urine. nih.gov However, its accumulation in tissues like the liver, intestine, heart, and kidney has been observed in animal models fed high-galactose diets. ru.nl While some research suggests it is a non-toxic metabolite that does not accumulate to the same extent as galactitol, other studies propose it may contribute to metabolic disturbances and acidosis. longdom.org There is also evidence suggesting that the metabolic processes involving D-galactonate could contribute to changes in the cellular redox potential, potentially adding to oxidative stress. nih.gov

Molecular Mechanisms Linking Galactose Accumulation to Oxidative Stress and Cellular Damage

The accumulation of β-D-galactose and its metabolites triggers a cascade of events that culminate in significant oxidative stress and widespread cellular damage. scielo.brscielo.br These mechanisms are multifaceted and interconnected, contributing to the long-term complications seen in galactosemia.

NADPH Depletion and Impaired Antioxidant Defense: A central mechanism of cellular damage is the depletion of the reduced form of nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (NADPH). scielo.brscielo.brbiorxiv.org The enzyme aldose reductase consumes NADPH as a cofactor to convert galactose into galactitol. wikipedia.org In states of galactose excess, this reaction runs at a high rate, placing a significant drain on the cell's NADPH reserves. biorxiv.orgnih.gov

NADPH is the primary reducing equivalent required by the enzyme glutathione (B108866) reductase to regenerate reduced glutathione (GSH) from its oxidized state (GSSG). GSH is a critical cellular antioxidant, essential for neutralizing reactive oxygen species (ROS). The depletion of NADPH compromises the cell's ability to maintain an adequate pool of GSH, thereby weakening its primary antioxidant defense system. scielo.brscielo.br This impairment leads to an accumulation of ROS, resulting in oxidative damage to lipids, proteins, and DNA. scielo.brresearchgate.net Studies have shown that patients with galactosemia exhibit increased markers of oxidative stress and reduced activity of antioxidant enzymes like catalase and glutathione peroxidase. scielo.brscielo.brnih.gov

Formation of Advanced Glycation End Products (AGEs): Galactose, as a reducing sugar, can participate in non-enzymatic reactions with the amino groups of proteins, lipids, and nucleic acids. researchgate.netnih.gov This process, known as the Maillard reaction, forms a heterogeneous group of molecules called advanced glycation end products (AGEs). biorxiv.orgnih.govfrontiersin.org The formation of AGEs is a slow process but is accelerated in the presence of high sugar concentrations. researchgate.net

AGEs can cause cellular damage through several mechanisms. They can cross-link proteins, such as collagen and elastin, altering their structure and function, which contributes to tissue damage. researchgate.net Furthermore, AGEs can interact with specific cell surface receptors, most notably the Receptor for Advanced Glycation End Products (RAGE). researchgate.netimd-berlin.de This interaction triggers intracellular signaling cascades that activate pro-inflammatory pathways (e.g., NF-κB) and increase the production of ROS via enzymes like NADPH oxidase, further perpetuating a cycle of inflammation and oxidative stress. researchgate.netimd-berlin.de AGEs have been implicated as a potential factor in the neuro-axonal and myelin damage seen in neuroinflammatory conditions exacerbated by galactose. frontiersin.org

Other Related Glycosylation Disorders Involving β-D-Galactose (e.g., Galactosialidosis, Morquio B Syndrome)

Beyond the classic galactosemias resulting from defects in the Leloir pathway, other genetic disorders involve the metabolism of β-D-galactose, specifically within the lysosome. These are typically classified as lysosomal storage disorders.

Galactosialidosis: Galactosialidosis is an autosomal recessive lysosomal storage disease caused by mutations in the CTSA gene. nih.govmedlineplus.govwikipedia.org This gene codes for the protective protein/cathepsin A (PPCA). nih.govmedlineplus.gov In the lysosome, PPCA forms a high-molecular-weight complex with two other enzymes: β-galactosidase (encoded by the GLB1 gene) and neuraminidase-1 (NEU1). nih.gov The primary function of PPCA in this complex is to protect β-galactosidase and neuraminidase from premature degradation, thereby ensuring their stability and proper function. nih.govmetabolicsupportuk.org

A mutation in the CTSA gene leads to a defective or deficient PPCA protein. wikipedia.org Without functional PPCA, the protective complex cannot form correctly, resulting in the rapid breakdown of both β-galactosidase and neuraminidase. medlineplus.govmetabolicsupportuk.org This leads to a combined, secondary deficiency of these two enzymes. nih.gov The consequence is the lysosomal accumulation of substrates that would normally be degraded by them, including glycoproteins and glycolipids containing terminal β-linked galactose residues. medlineplus.gov This accumulation causes the wide range of symptoms associated with galactosialidosis, which can include skeletal abnormalities, "coarse" facial features, and neurological problems. medlineplus.govmetabolicsupportuk.org

Morquio B Syndrome: Morquio B syndrome, also known as Mucopolysaccharidosis IVB (MPS IVB), is another autosomal recessive lysosomal storage disorder. nih.govfrontiersin.org Unlike galactosialidosis, Morquio B is caused by a primary deficiency of the β-galactosidase enzyme itself due to mutations directly in the GLB1 gene. nih.govmorquiob.come-kjgm.org

In this condition, the deficiency of β-galactosidase primarily affects its ability to degrade specific glycosaminoglycans (GAGs), most notably keratan (B14152107) sulfate (B86663), and to a lesser extent, ganglioside GM1. frontiersin.orge-kjgm.orgnih.gov The inability to cleave terminal galactose residues from these molecules leads to their progressive accumulation within the lysosomes of various tissues, particularly cartilage, bone, and the cornea. frontiersin.orgmetabolicsupportuk.org This storage is responsible for the characteristic phenotype of Morquio B, which is dominated by severe skeletal dysplasia (dysostosis multiplex) while generally preserving intellectual function. nih.gove-kjgm.org Although both Morquio B and GM1 gangliosidosis are caused by mutations in the same GLB1 gene, they are considered distinct disorders due to differences in the specific mutations and their resulting impact on the enzyme's substrate affinity, leading to different primary storage materials and clinical presentations. e-kjgm.orgnih.gov

Biological Roles of β D Galactose Beyond Primary Energy Metabolism

Precursor in Glycosylation and Complex Glycoconjugate Synthesis

β-D-galactose is a pivotal precursor in the glycosylation process, a critical post-translational modification that attaches carbohydrate chains (glycans) to proteins and lipids. news-medical.net This process is fundamental to the structure and function of a vast array of biological molecules.

Formation of Glycoproteins and Glycolipids

β-D-galactose is an essential component of both glycoproteins and glycolipids, molecules integral to cellular structure and function. umaryland.eduhmdb.calmdb.casigmaaldrich.comresearchgate.net In the formation of N-linked and O-linked glycans on proteins, β-D-galactose is incorporated into the growing oligosaccharide chains. news-medical.netsigmaaldrich.com These glycoproteins are involved in a multitude of physiological processes, including providing structural support, such as in collagens, and participating in the immune system, like immunoglobulins. news-medical.net

Similarly, β-D-galactose is a key constituent of the carbohydrate moieties of glycolipids. hmdb.calmdb.caitwreagents.com These molecules, embedded in cell membranes, contribute to membrane stability and are crucial for cell-cell recognition and signaling pathways. The synthesis of these complex molecules often involves the enzymatic transfer of galactose from UDP-α-D-galactose to an acceptor molecule, a reaction catalyzed by galactosyltransferases. uniprot.org

Contribution to Proteoglycans (e.g., Keratan (B14152107) Sulfate)

β-D-galactose is a fundamental structural unit of certain proteoglycans, most notably keratan sulfate (B86663). nih.govcardiff.ac.uk Keratan sulfate is a glycosaminoglycan (GAG) composed of a repeating disaccharide unit of D-galactose and N-acetylglucosamine. nih.govcardiff.ac.uknih.gov Specifically, the structure consists of D-galactose β1→4 glycosidically linked to N-acetylglucosamine. nih.govcardiff.ac.uk

Keratan sulfate chains are found in various tissues, including cartilage, bone, and the cornea, where they contribute to the structural integrity and hydration of the extracellular matrix. nih.gov There are different types of keratan sulfate (KS-I, KS-II, and KS-III) categorized based on their linkage to the protein core, all of which incorporate β-D-galactose in their repeating disaccharide units. cardiff.ac.uk The biosynthesis of keratan sulfate involves the sequential addition of D-galactose and N-acetylglucosamine to a growing chain. nih.govcardiff.ac.uk

Constituent of Cerebrosides, Gangliosides, and Mucoproteins

β-D-galactose is a naturally occurring component of several important complex biomolecules, including cerebrosides, gangliosides, and mucoproteins. umaryland.eduhmdb.calmdb.caitwreagents.comecmdb.ca

Cerebrosides: These are a type of glycosphingolipid that contain a single sugar residue, which is often galactose. Galactocerebrosides are particularly abundant in the myelin sheath of nerves, highlighting the importance of β-D-galactose in the nervous system. itwreagents.com

Gangliosides: These are more complex glycosphingolipids that contain one or more sialic acid residues in addition to other sugars, including β-D-galactose. umaryland.eduhmdb.casigmaaldrich.comitwreagents.com They are vital components of the cell surface membrane and are involved in cell signaling and recognition. sigmaaldrich.com

Mucoproteins: Also known as mucins, these are heavily glycosylated proteins that are major components of mucus secretions in the respiratory and digestive tracts. news-medical.net β-D-galactose is a common constituent of the complex oligosaccharide chains attached to the protein core of mucins, contributing to their lubricating and protective properties. umaryland.eduhmdb.calmdb.ca

| Glycoconjugate Class | Specific Examples | Role of β-D-Galactose | Primary Biological Function |

| Glycoproteins | Immunoglobulins, Collagens | Integral component of N-linked and O-linked glycans | Immune response, structural support |

| Glycolipids | Galactocerebrosides | Core sugar component | Myelin sheath formation, membrane stability |

| Proteoglycans | Keratan Sulfate | Repeating disaccharide unit | Extracellular matrix structure and hydration |

| Gangliosides | GM1, GD1a | Part of the oligosaccharide chain | Cell signaling, cell recognition |

| Mucoproteins | Mucins | Component of complex oligosaccharide side chains | Lubrication and protection of epithelial surfaces |

Involvement in Cellular Recognition and Signaling

The presence of β-D-galactose on the cell surface as part of glycoproteins and glycolipids plays a crucial role in how cells interact with their environment and with each other. mdpi.com

Role in Cell-Cell Interactions

β-D-galactose residues on the outer surface of cell membranes act as recognition sites for specific carbohydrate-binding proteins called lectins. researchgate.net This interaction between galactose and lectins is a fundamental mechanism underlying a variety of cell-cell interactions. researchgate.net For instance, the binding of specific lectins to galactose-containing glycoconjugates can mediate cell adhesion, a critical process in tissue formation and development. researchgate.net In some instances, these interactions can be highly specific, contributing to the sorting and organization of cells within tissues. The recognition of galactose by scaffold proteins can also recruit transcriptional activators, initiating gene expression programs. elifesciences.org

Influence on Immune Responses

The immune system heavily relies on molecular recognition, and β-D-galactose plays a significant part in this process. Galactose-containing structures on the surface of pathogens or altered self-cells can be recognized by immune receptors, triggering an immune response. ebi.ac.uk For example, some immune cells have surface receptors that can bind to galactose residues, leading to cell activation and the initiation of inflammatory or cytotoxic responses. tandfonline.com

Furthermore, the glycosylation patterns of immune cells themselves, which include β-D-galactose, can modulate their function. Changes in the expression of galactose-containing glycans on lymphocytes have been observed during immune responses and in certain disease states. tandfonline.com Studies have shown that D-galactose administration can modulate the immune system, for example, by decreasing serum IgE levels in models of atopic dermatitis and influencing the balance of T-helper cell responses. frontiersin.orgimrpress.com Research using D-galactose to induce aging models in animals has also demonstrated its impact on the immune system, causing changes in the spleen and thymus and affecting lymphocyte function and cytokine production. tandfonline.combesjournal.com

| Cellular Process | Specific Role of β-D-Galactose | Key Interacting Molecules | Outcome of Interaction |

| Cell Adhesion | Acts as a ligand on cell surface glycoconjugates. | Lectins | Mediates cell-to-cell binding and tissue formation. |

| Signal Transduction | Component of receptor glycoproteins and glycolipids. | Growth factors, hormones | Initiates intracellular signaling cascades. |

| Immune Cell Recognition | Forms part of antigenic determinants on pathogens or cells. | Antibodies, Immune cell receptors (e.g., lectin-like receptors) | Triggers immune responses such as phagocytosis or complement activation. |

| Immune Modulation | Influences the function of immune cells. | Cytokines, T-cell receptors | Modulates the balance of immune responses (e.g., Th1/Th2). |

Participation in Intracellular Signaling Pathways

While not a classical signaling molecule like cyclic AMP or calcium, β-D-galactose and its metabolites participate in and influence intracellular signaling, primarily through the regulation of gene expression and by contributing to cellular stress responses when metabolic pathways are perturbed.

In enterobacteria, intracellular β-D-galactose can act as an inducer for the gal regulon genes, which are responsible for the transport and metabolism of galactose. nih.gov This regulatory role allows the cell to respond to the availability of galactose as a potential carbon source. The interconversion of β-D-galactose to its anomer, α-D-galactose, is crucial as only the α-anomer serves as the substrate for galactokinase, the first enzyme in the Leloir pathway for galactose metabolism. nih.gov

Perturbations in the D-galactose metabolic pathway can lead to the accumulation of the intermediary metabolite UDP-galactose. researchgate.net This buildup is not merely a metabolic bottleneck but also functions as a cellular stress signal. The accumulation of UDP-galactose transduces signals that alter gene expression, enabling the cell to cope with the stress and restore balance to the metabolite pool. researchgate.net This highlights a connection between an intermediary metabolite of galactose and the modulation of gene expression as a response to metabolic stress. researchgate.net In some mutant bacterial strains, the accumulation of UDP-galactose can lead to the repression of β-galactosidase formation, partly through the depletion of the uridine (B1682114) triphosphate pool and a general inhibition of protein synthesis. nih.gov

Research using D-galactose to induce senescence in cardiomyocytes has shown it upregulates the expression of CD38, a hydrolase of NAD+. frontiersin.org This upregulation contributes to a decrease in intracellular NAD+ levels, which in turn affects the NAD+/Sirt1 signaling pathway, a key regulator of cellular aging and stress resistance. frontiersin.org This model suggests that chronic exposure to high levels of D-galactose can trigger signaling cascades associated with cellular senescence. frontiersin.org

Table 1: Influence of β-D-Galactose and its Metabolites on Signaling

| Molecule | Affected Pathway/Process | Organism/System | Observed Effect | Reference |

| β-D-galactose | gal regulon | Enterobacteria | Induces expression of genes for galactose transport and metabolism. | nih.gov |

| UDP-galactose | Gene Expression (Stress Response) | General Cellular | Accumulation acts as a stress signal, altering gene expression to restore metabolic balance. | researchgate.net |

| UDP-galactose | β-galactosidase Regulation | E. coli (mutant) | Represses β-galactosidase formation. | nih.gov |

| D-galactose | NAD+/Sirt1 Signaling Pathway | Cardiomyocytes | Induces cellular senescence by increasing CD38 expression and decreasing NAD+ levels. | frontiersin.org |

Structural Components in Specialized Biological Macromolecules (e.g., Myelin Sheath Synthesis, Heparin/Heparan Sulfates)

β-D-galactose is an essential monosaccharide unit in the assembly of several complex macromolecules vital for physiological structure and function, notably in the nervous system and the extracellular matrix.

Myelin Sheath Synthesis

The myelin sheath is a specialized, lipid-rich membrane that insulates nerve cell axons, enabling rapid saltatory conduction of nerve impulses. jneurosci.org Among the most abundant and critical lipid components of myelin are the galactolipids, specifically galactocerebroside (GalC) and its sulfated derivative, sulfatide. jneurosci.orgnih.gov These molecules are indispensable for the proper formation, stability, and function of the myelin sheath. nih.gov

The synthesis of these crucial galactolipids is dependent on the enzymatic transfer of galactose from a donor molecule to a ceramide acceptor. This reaction is catalyzed by the enzyme UDP-galactose:ceramide galactosyltransferase (CGT). nih.govpnas.org The galactose is transferred from UDP-galactose, the activated form of galactose, directly incorporating the sugar into the growing lipid structure. nih.gov Genetic inactivation of the CGT enzyme in mice results in a complete absence of GalC and sulfatide in both the central and peripheral nervous systems. nih.govpnas.org These animals exhibit severe neurological defects, including tremors, paralysis, and unstable myelin sheaths, underscoring the essential structural role of galactose-containing lipids in maintaining the integrity and function of myelin. nih.gov

Heparin/Heparan Sulfates

Heparin and heparan sulfate (HS) are members of the glycosaminoglycan (GAG) family of linear polysaccharides. wikipedia.orgnih.gov These molecules are found covalently attached to core proteins to form proteoglycans (HSPGs), which are involved in a vast array of biological processes, including cell-cell signaling, blood coagulation, angiogenesis, and inflammation. wikipedia.orgresearchgate.net

The biosynthesis of both heparin and heparan sulfate chains begins with the formation of a specific tetrasaccharide linkage region that connects the GAG chain to a serine residue on the core protein. nih.govpnas.orgresearchgate.netnih.govnih.gov This conserved linker structure consists of four sugar units assembled in a precise sequence:

βGlcA-(1→3)-βGal-(1→3)-βGal-(1→4)-βXyl-O-Ser wikipedia.orgpnas.org

This sequence explicitly includes two β-D-galactose residues. The synthesis is a stepwise process occurring in the Golgi apparatus, initiated by the transfer of xylose to the serine residue, followed by the sequential addition of the two galactose units by galactosyltransferase I and galactosyltransferase II, respectively. wikipedia.orgnih.govmdpi.com A glucuronic acid residue is then added to complete the linker, upon which the repeating disaccharide units characteristic of either heparan sulfate or heparin are polymerized. wikipedia.orgresearchgate.net The presence of β-D-galactose in this linkage region is therefore fundamental to the very existence of most heparin and heparan sulfate proteoglycans in animal tissues. wikipedia.org

Table 2: Role of β-D-Galactose in Macromolecular Structures

| Macromolecule | Location/Function | Specific Role of β-D-Galactose | Key Enzyme(s) | Reference |

| Galactocerebroside (GalC) & Sulfatide | Myelin Sheath (Nervous System) | Forms the carbohydrate head group of these essential myelin lipids, crucial for sheath stability and function. | UDP-galactose:ceramide galactosyltransferase (CGT) | jneurosci.orgnih.govpnas.org |

| Heparin & Heparan Sulfate | Extracellular Matrix, Cell Surfaces | Forms a core part of the tetrasaccharide linkage region (Xylose-Galactose-Galactose-Glucuronic Acid) that attaches the GAG chain to its core protein. | Galactosyltransferase I & II | wikipedia.orgnih.govpnas.orgnih.gov |

Structural Biology and Intermolecular Interactions of β D Galactose

Conformational Analysis of β-D-Galactopyranose

β-D-galactopyranose predominantly adopts a 4C1 chair conformation. researchgate.net In this arrangement, the ring atoms C1, C2, C4, and C5 are in a plane, with C3 and C6 positioned on opposite sides. This conformation is generally the most stable for aldohexopyranoses as it minimizes steric hindrance by placing bulky substituents in equatorial positions. libretexts.orglibretexts.org While the 4C1 chair is the major conformer, other less stable conformations such as skew-boat forms (e.g., OS2) can exist in equilibrium, particularly in derivatives or under specific environmental conditions. researchgate.netmdpi.com

| Rotamer | Dihedral Angle (O5-C5-C6-O6) | Relative Population | Factors Favoring |

| gauche-gauche (gg) | ~60° | Varies | Can be influenced by solvent and substituents. nih.gov |

| gauche-trans (gt) | ~180° | Varies | Increased by the exo-anomeric effect and intramolecular H-bonding. nih.gov |

| trans-gauche (tg) | ~-60° | Generally less populated | Can be influenced by specific intramolecular interactions. |

Note: The relative populations of these rotamers can vary significantly depending on the specific derivative and solvent conditions.

The anomeric configuration, which describes the stereochemistry at the C1 carbon, has a significant impact on the conformational stability of galactose. In the β-anomer of D-galactose, the hydroxyl group at C1 is in an equatorial position in the favored 4C1 chair conformation. ucalgary.careddit.com In contrast, the α-anomer has an axial hydroxyl group at C1. libretexts.org

Protein-Carbohydrate Interactions Involving β-D-Galactose Residues

The specific recognition of β-D-galactose by proteins is mediated by a network of non-covalent interactions. These interactions are crucial for a wide range of biological processes.

Hydrogen bonds are fundamental to the specific recognition of carbohydrates by proteins. The hydroxyl groups of β-D-galactose can act as both hydrogen bond donors and acceptors, forming intricate networks with amino acid residues in the protein's binding site. nih.gov These networks are highly specific and contribute significantly to the binding affinity and selectivity. For instance, an aspartate residue can form a pair of hydrogen bonds with adjacent hydroxyls on galactose, helping to correctly orient the sugar within the active site. researchgate.net The stereochemistry of the hydroxyl groups in galactose influences the hydrogen bonding patterns, which can affect its interaction with proteins. nih.gov

CH-π interactions are a type of non-covalent interaction where a C-H bond on the carbohydrate interacts with the electron-rich π-system of an aromatic amino acid side chain. nih.govrsc.org These interactions play a crucial role in the binding of β-D-galactose to proteins. researchgate.netnih.gov The aliphatic protons on the α-face of β-D-galactose are particularly electropositive, making them good donors for CH-π interactions. nih.gov

Studies have shown that tryptophan is the most overrepresented aromatic amino acid in carbohydrate-binding sites, followed by tyrosine. nih.gov Quantum mechanical calculations have revealed that tryptophan-containing CH-π interactions with β-D-galactose have more favorable interaction energies compared to those with tyrosine or phenylalanine. nih.govrsc.org The strength of these interactions is influenced by the electronics and size of the aromatic ring system. rsc.org On average, CH-π stacking interactions have been found to be stronger than hydrogen bonding interactions between galactose and isolated aromatic amino acid side chains. nih.gov

| Aromatic Amino Acid | Interaction Energy (kcal/mol) | Prevalence in Binding Sites |

| Tryptophan | Most Favorable nih.govrsc.org | Overrepresented nih.gov |

| Tyrosine | Less Favorable than Tryptophan nih.govrsc.org | Overrepresented nih.gov |

| Phenylalanine | Least Favorable of the three nih.govrsc.org | Not significantly enriched nih.gov |

This table summarizes the relative interaction energies and prevalence of aromatic amino acids in CH-π stacking with β-D-galactose.

Anomeric Specificity in Protein Binding (e.g., L-arabinose-binding protein, Galactose Repressor Protein)

The ability of proteins to distinguish between the α and β anomers of galactose is crucial for specific biological processes. However, not all galactose-binding proteins exhibit strict anomeric specificity.

The Galactose Repressor Protein (GalR) , which regulates the gal operon in Escherichia coli, demonstrates a lack of stringent anomeric specificity for the inducer, D-galactose. Both α-D-galactose and β-D-galactose are capable of binding to and inactivating GalR, thereby inducing the transcription of the gal operon with comparable efficiency and kinetics. This ensures that the metabolic pathway for galactose utilization is activated regardless of the anomeric form of galactose present in the cell.

In contrast, the L-arabinose-binding protein (ABP) from E. coli, while primarily a receptor for L-arabinose, can also bind D-galactose. Structural studies of ABP have revealed a binding site that can accommodate both α and β anomers of L-arabinose. While the precise anomeric preference for D-galactose binding to ABP is not as extensively characterized, the flexibility of its binding site suggests a potential for interacting with both anomeric forms.

| Protein | Organism | Ligand(s) | Anomeric Specificity for Galactose | Biological Function |

| Galactose Repressor Protein (GalR) | Escherichia coli | D-galactose | Binds both α and β anomers | Transcriptional regulation of the gal operon |

| L-arabinose-binding protein (ABP) | Escherichia coli | L-arabinose, D-galactose | Accommodates both anomers of L-arabinose; specificity for D-galactose anomers is less defined | Periplasmic component of the L-arabinose transport system |

Structural Basis of β-D-Galactose Binding to Specific Receptors and Transporters

The specific recognition and transport of β-D-galactose across cellular membranes are mediated by specialized proteins with precisely structured binding pockets.

The D-glucose/D-galactose-binding protein (GGBP) , a periplasmic receptor in bacteria, exhibits a clear preference for the β-anomer of both D-glucose and D-galactose. High-resolution crystal structures of GGBP in complex with these sugars reveal that the binding site is exquisitely tailored to accommodate the equatorial hydroxyl group at the C1 position, characteristic of the β-anomer. Key interactions involve a network of hydrogen bonds between the sugar's hydroxyl groups and amino acid residues such as aspartate, asparagine, and arginine, as well as ordered water molecules within the binding pocket. The recognition of the C4 epimer, galactose, is primarily achieved through the interaction of an aspartate residue with the axial OH4 group of galactose.

The galactose transporter (GAL2) in Saccharomyces cerevisiae is a member of the major facilitator superfamily of transporters. It is predicted to have twelve transmembrane-spanning segments, a common structural motif for this class of proteins. These helices likely form a channel through the membrane, with a central binding site that recognizes and translocates galactose. While the precise structural details of the β-D-galactose binding site within GAL2 are still under investigation, it is understood that the transporter facilitates the movement of the sugar across the cell membrane, making it available for cellular metabolism.

| Receptor/Transporter | Organism | Ligand Specificity | Key Structural Features | Binding Interactions |

| D-glucose/D-galactose-binding protein (GGBP) | Escherichia coli | β-D-glucose, β-D-galactose | Bilobate structure with a deep binding cleft between the two domains. | Hydrogen bonding network with Asp, Asn, Arg residues and water molecules. |

| Galactose transporter (GAL2) | Saccharomyces cerevisiae | D-galactose | Predicted 12 transmembrane-spanning helices. | Involves a central binding site within the transmembrane channel. |

Enzyme-Substrate Structural Dynamics

The catalytic efficiency of enzymes that process β-D-galactose is intimately linked to the dynamic structural changes that occur during the enzyme-substrate interaction. This section delves into the analysis of transition states in glycoside hydrolase catalysis and the characterization of substrate binding sites.

Analysis of Transition States in Glycoside Hydrolase Catalysis (e.g., β-Galactosidase)

β-Galactosidase from E. coli is a well-studied glycoside hydrolase that catalyzes the hydrolysis of lactose (B1674315) (a disaccharide of galactose and glucose) into its constituent monosaccharides. The catalytic mechanism involves a double displacement reaction that proceeds through two key transition states.

The first transition state occurs during the formation of a covalent glycosyl-enzyme intermediate. In this step, the glutamic acid residue at position 537 (Glu537) acts as a nucleophile, attacking the anomeric carbon of the galactose moiety. This is accompanied by protonation of the glycosidic oxygen by another glutamic acid residue, Glu461, which acts as a general acid catalyst. Theoretical studies suggest that during this process, the galactose ring distorts from its ground-state chair conformation (4C1) to a more planar conformation, such as a 4H3 pre-transition state, eventually adopting a 4E (envelope) conformation in the transition state. This distortion facilitates the cleavage of the glycosidic bond and the formation of the covalent intermediate with Glu537.

The second transition state occurs during the hydrolysis of the glycosyl-enzyme intermediate. Here, a water molecule, activated by Glu461 (now acting as a general base), attacks the anomeric carbon of the covalently bound galactose, leading to the release of β-D-galactose and the regeneration of the free enzyme. The transition state for this step is also thought to involve a distorted, oxocarbenium ion-like galactose ring. The stabilization of these highly charged and distorted transition states by the enzyme's active site is a key factor in its catalytic power.

| Catalytic Step | Key Residues | Proposed Galactose Conformation | Description |

| Galactosylation (First Transition State) | Glu537 (Nucleophile), Glu461 (Acid Catalyst) | 4H3 (pre-transition), 4E (transition) | Formation of a covalent glycosyl-enzyme intermediate through nucleophilic attack by Glu537 and protonation by Glu461. |

| Degalactosylation (Second Transition State) | Glu461 (Base Catalyst) | Oxocarbenium ion-like | Hydrolysis of the covalent intermediate by a water molecule activated by Glu461 to release β-D-galactose. |

Substrate Binding Site Characterization (e.g., Shallow vs. Deep Binding in β-Galactosidase)

The active site of E. coliβ-galactosidase is not a static structure but rather a dynamic environment that facilitates substrate binding and catalysis through distinct binding modes. These have been characterized as "shallow" and "deep" binding sites. wikipedia.orgnih.gov

Initially, the substrate binds in a shallow mode , a non-productive binding state where the glycosidic bond is not yet optimally positioned for cleavage. wikipedia.orgnih.gov From this shallow site, the substrate moves into the deep mode , which is the productive binding site. wikipedia.orgnih.gov In the deep mode, the galactose moiety of the substrate is brought into close proximity with the catalytic residues Glu537 and Glu461, allowing for the efficient catalysis of glycosidic bond cleavage. nih.gov

Structural studies of β-galactosidase complexed with various ligands have provided insights into these binding modes. For instance, transition state analogs tend to bind in the deep site, mimicking the conformation of the substrate during catalysis. wikipedia.org In contrast, some substrate analogs and inhibitors may bind preferentially to the shallow site. wikipedia.org This two-step binding mechanism is thought to be crucial for the enzyme's function, allowing for initial substrate recognition in the shallow site followed by precise positioning for catalysis in the deep site. nih.gov The transition from the shallow to the deep binding mode involves conformational changes in both the substrate and the enzyme. nih.gov

| Binding Mode | Description | Role in Catalysis | Ligand Preference |

| Shallow Binding | Initial, non-productive binding of the substrate in the active site. wikipedia.orgnih.gov | Substrate recognition and initial capture. nih.gov | Some substrate analogs and inhibitors. wikipedia.org |

| Deep Binding | Productive binding of the substrate, positioning it for catalysis. wikipedia.orgnih.gov | Facilitates glycosidic bond cleavage by aligning the substrate with catalytic residues. nih.gov | Transition state analogs. wikipedia.org |

Advanced Methodologies and Theoretical Approaches in β D Galactose Research

Spectroscopic and Diffraction Techniques for Structural Characterization

A combination of spectroscopic and diffraction methods provides a comprehensive understanding of β-D-galactose's three-dimensional structure, from its vibrational modes to its interactions within larger biological assemblies.

Far-Infrared Absorption Spectroscopy for Vibrational Modes and Intermolecular Interactions

Far-infrared (FIR) spectroscopy, particularly in the terahertz (THz) region, is a powerful tool for probing the low-frequency vibrational modes of β-D-galactose. These vibrations are highly sensitive to the molecule's structure and its surrounding environment.

Experimental studies using terahertz time-domain spectroscopy have measured the absorption coefficient and refractive index of crystalline β-D-galactopyranose in the 0.3-3.0 THz range. ebi.ac.uk Complementary Fourier transform infrared spectroscopy has extended these observations to a wider frequency range of 1.5-19.5 THz. ebi.ac.uk The resulting spectra reveal distinct absorption features that correspond to different types of molecular motion.

Resonances observed at frequencies above 6 THz are attributed to intramolecular vibrational modes, which are internal movements of the atoms within the β-D-galactose molecule itself. ebi.ac.uk In contrast, the spectral features below 6 THz are dominated by intermolecular vibrations, such as those arising from hydrogen bonds between adjacent molecules and collective lattice vibrations known as phonon modes. ebi.ac.ukliv.ac.uk The analysis of these FIR spectra is crucial for understanding the forces that govern the crystal packing and intermolecular interactions of β-D-galactose. ebi.ac.ukliv.ac.uk The strong, broad OH torsion bands observed in the FIR spectra are particularly indicative of hydrogen bonding. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Studies and Binding Analyses

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for studying the conformation and interactions of β-D-galactose in solution. researchgate.netdiva-portal.org High-resolution NMR allows for the characterization of the three-dimensional structure of oligosaccharides containing β-D-galactose, which is fundamental to their biological activity. researchgate.net

Furthermore, NMR is a powerful tool for studying the binding of β-D-galactose to proteins and other macromolecules. nih.gov Chemical shift perturbation, where the chemical shifts of atoms in either the ligand or the protein change upon binding, can be used to map the binding site and determine the affinity of the interaction. oup.com For instance, solid-state NMR has been used to demonstrate that only the β-anomer of galactose is transported into Kluyveromyces lactis cells. oup.comresearchgate.net The observed upfield shift of intracellular β-galactose signals suggests binding to cellular components, likely proteins. oup.comresearchgate.net

X-ray Crystallography for β-D-Galactose-Containing Macromolecular Complexes